molecular formula C7H7ClN2 B1429301 2-Ethynylpyridin-4-amine hydrochloride CAS No. 1357353-33-3

2-Ethynylpyridin-4-amine hydrochloride

Cat. No.: B1429301
CAS No.: 1357353-33-3
M. Wt: 154.6 g/mol
InChI Key: GXJQHLXYOIFGJR-UHFFFAOYSA-N
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Description

2-Ethynylpyridin-4-amine hydrochloride, also known by its CAS Number 1357353-33-3, is a chemical compound with the molecular formula C7H7ClN2 . It is a novel drug molecule with potential benefits in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 154.597 Da and the monoisotopic mass is 154.029770 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 154.6 g/mol. It is a solid substance that should be stored at a temperature of 4°C .

Scientific Research Applications

Hydrohalogenation and Salt Formation

2-Ethynylpyridines, including 2-ethynylpyridin-4-amine hydrochloride, can undergo efficient hydrochlorination without special reagents. The reaction with hydrochloric acid forms a pyridinium salt, enhancing the electrophilicity of the ethynyl group and facilitating nucleophilic addition of halide ions. This reaction pathway is effective for hydrobromination and hydroiodination as well (Muragishi et al., 2017).

Soil Nitrification Inhibition

2-Ethynylpyridine has been identified as a potent soil nitrification inhibitor, showing efficacy in inhibiting the production of nitrites and nitrates in soil, thus suggesting its utility in agricultural applications. Its effectiveness varies with soil type and temperature (McCarty & Bremner, 1990).

Synthesis of N-Oxides of Pyridylacetylenic Amines

This compound can be used in the synthesis of N-oxides of pyridylacetylenic amines. These compounds have potential applications in various fields due to their unique chemical properties (Ikramov et al., 2021).

Bioactivities of Amino Derivatives

Research into the bioactivities of 4-amino derivatives of tetramic acid, which can be synthesized from this compound, has shown potential in areas like herbicidal and fungicidal activities (Liu et al., 2014).

Syntheses of Ethynyl-extended Amino Acids

1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine, which can be derived from this compound, have been synthesized as hydrochlorides. These compounds have applications in the synthesis of amino acids and their derivatives (Kozhushkov et al., 2010).

Safety and Hazards

The safety data sheet for 2-Ethynylpyridin-4-amine hydrochloride indicates that it is classified under GHS07, which represents a warning for acute toxicity . The hazard statements include H302, H312, H315, H318, H332, and H335, which represent various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation respectively .

Properties

IUPAC Name

2-ethynylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.ClH/c1-2-7-5-6(8)3-4-9-7;/h1,3-5H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJQHLXYOIFGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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